molecular formula C8H13NS2 B6279002 1-(methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine CAS No. 1248119-45-0

1-(methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine

Cat. No.: B6279002
CAS No.: 1248119-45-0
M. Wt: 187.3
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Description

1-(Methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine, also known as methiopropamine, is a synthetic compound that belongs to the class of thiophene analogues of methamphetamine. It is structurally characterized by the presence of a thiophene ring and a methylsulfanyl group attached to a propan-2-amine backbone. This compound has gained attention due to its stimulant properties and its use as a research chemical .

Properties

CAS No.

1248119-45-0

Molecular Formula

C8H13NS2

Molecular Weight

187.3

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-(methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene-2-carboxaldehyde and methylamine.

    Formation of Intermediate: Thiophene-2-carboxaldehyde undergoes a condensation reaction with methylamine to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Methylsulfanyl Group Introduction:

Chemical Reactions Analysis

1-(Methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the thiophene ring or the amine group.

Common reagents and conditions used in these reactions include:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride.
  • Bases: Sodium hydroxide, potassium carbonate.

Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine involves its interaction with neurotransmitter systems in the brain. It increases the synaptic levels of dopamine and noradrenaline by inhibiting their reuptake, similar to the action of methamphetamine. This leads to increased locomotor activity and stimulation . The molecular targets include dopamine and noradrenaline transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft .

Comparison with Similar Compounds

1-(Methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine is structurally similar to other thiophene analogues of methamphetamine. Some similar compounds include:

The uniqueness of this compound lies in its specific structural features, such as the presence of the methylsulfanyl group, which may influence its pharmacokinetics and pharmacodynamics .

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